TGR5 Receptor Agonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

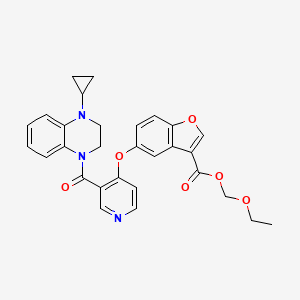

Molecular Formula |

C29H27N3O6 |

|---|---|

Molecular Weight |

513.5 g/mol |

IUPAC Name |

ethoxymethyl 5-[[3-(4-cyclopropyl-2,3-dihydroquinoxaline-1-carbonyl)-4-pyridinyl]oxy]-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C29H27N3O6/c1-2-35-18-37-29(34)23-17-36-26-10-9-20(15-21(23)26)38-27-11-12-30-16-22(27)28(33)32-14-13-31(19-7-8-19)24-5-3-4-6-25(24)32/h3-6,9-12,15-17,19H,2,7-8,13-14,18H2,1H3 |

InChI Key |

WJLRTDVQPXBODJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOC(=O)C1=COC2=C1C=C(C=C2)OC3=C(C=NC=C3)C(=O)N4CCN(C5=CC=CC=C54)C6CC6 |

Origin of Product |

United States |

Foundational & Exploratory

TGR5 Receptor Agonist Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases. As a cell surface receptor for bile acids, TGR5 activation triggers a cascade of intracellular signaling events that modulate energy homeostasis, glucose metabolism, and inflammatory responses. This technical guide provides an in-depth overview of the mechanism of action of TGR5 receptor agonists, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism of Action: Gαs-cAMP Signaling Cascade

The principal mechanism of action for TGR5 agonists involves the activation of a canonical G-protein-coupled receptor (GPCR) signaling pathway. Upon ligand binding, TGR5 undergoes a conformational change that facilitates its coupling to the stimulatory G alpha subunit (Gαs). This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the βγ subunits and subsequent activation of adenylyl cyclase (AC). Activated adenylyl cyclase converts ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] The elevation of intracellular cAMP is a critical node in TGR5 signaling, leading to the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2]

Downstream Effects of cAMP Activation:

-

PKA-Mediated Signaling: PKA, a serine/threonine kinase, is activated by cAMP and phosphorylates a multitude of downstream targets, influencing gene transcription, metabolism, and cellular function. A key PKA-mediated effect of TGR5 activation is the induction of type 2 iodothyronine deiodinase (D2), which converts the inactive thyroid hormone T4 to the active form T3. This process, particularly in brown adipose tissue and skeletal muscle, enhances energy expenditure and thermogenesis.[4]

-

Epac-Mediated Signaling: Epac, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1, is also directly activated by cAMP. In the context of TGR5, Epac activation has been implicated in the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells.[5]

Key Physiological Outcomes of TGR5 Agonism

The activation of TGR5 by agonists leads to a variety of beneficial physiological effects in different tissues.

Glucagon-Like Peptide-1 (GLP-1) Secretion

In intestinal enteroendocrine L-cells, TGR5 activation is a potent stimulus for the secretion of GLP-1.[6] This incretin (B1656795) hormone plays a crucial role in glucose homeostasis by enhancing glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying. The TGR5-mediated GLP-1 secretion is a key mechanism underlying the therapeutic potential of TGR5 agonists in type 2 diabetes.[6]

Energy Expenditure and Thermogenesis

In brown adipose tissue (BAT) and skeletal muscle, TGR5 activation increases energy expenditure. This is primarily achieved through the PKA-dependent upregulation of type 2 iodothyronine deiodinase (D2), which locally converts T4 to the more active T3, leading to increased expression of thermogenic genes like uncoupling protein 1 (UCP1).

Anti-inflammatory Effects

TGR5 activation exerts significant anti-inflammatory effects, particularly in macrophages. The increase in intracellular cAMP levels leads to the inhibition of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[7] This results in reduced production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Modulation of Other Signaling Pathways

Beyond the canonical Gαs-cAMP pathway, TGR5 activation can also modulate other key signaling pathways, often in a cell-type-specific manner.

-

Extracellular Signal-Regulated Kinase (ERK): TGR5 activation can lead to the phosphorylation and activation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway. This can influence cell proliferation and differentiation.

-

Protein Kinase B (Akt): The Akt signaling pathway, crucial for cell survival and metabolism, can also be activated downstream of TGR5.

-

Nuclear Factor-kappa B (NF-κB): As mentioned, TGR5 activation generally leads to the inhibition of the NF-κB pathway, contributing to its anti-inflammatory effects.

Quantitative Data on TGR5 Agonists

The potency of TGR5 agonists is typically quantified by their half-maximal effective concentration (EC50) in in-vitro assays. The following table summarizes the EC50 values for a selection of endogenous and synthetic TGR5 agonists.

| Agonist | Type | Target | Assay | EC50 (µM) | Reference |

| Lithocholic acid (LCA) | Endogenous Bile Acid | Human TGR5 | cAMP Assay | 0.53 | [1] |

| Deoxycholic acid (DCA) | Endogenous Bile Acid | Human TGR5 | cAMP Assay | 1.01 | [8] |

| Chenodeoxycholic acid (CDCA) | Endogenous Bile Acid | Human TGR5 | cAMP Assay | 4.43 | [8] |

| Cholic acid (CA) | Endogenous Bile Acid | Human TGR5 | cAMP Assay | 7.72 | [8] |

| INT-777 | Synthetic Agonist | Human TGR5 | cAMP Assay | 0.82 | [9] |

| Oleanolic Acid | Natural Triterpenoid | Human TGR5 | TGR5 Activation | 1.42 | [10] |

| Betulinic Acid | Natural Triterpenoid | Human TGR5 | TGR5 Activation | 1.04 | [10] |

| Ursolic Acid | Natural Triterpenoid | Human TGR5 | TGR5 Activation | 1.43 | [10] |

| Compound 18 | Small Molecule | Mouse TGR5 | cAMP Assay | 0.0247 | [11] |

Experimental Protocols

TGR5 Activation Assay by cAMP Measurement

This protocol describes a common method to assess the potency of TGR5 agonists by measuring intracellular cAMP levels.

Materials:

-

HEK293 cells stably expressing human TGR5

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, penicillin, and streptomycin

-

TGR5 agonist of interest

-

Forskolin (positive control)

-

cAMP assay kit (e.g., FRET-based or ELISA-based)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HEK293-hTGR5 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Agonist Stimulation: On the day of the assay, remove the culture medium and replace it with serum-free DMEM containing various concentrations of the TGR5 agonist. Include a vehicle control and a positive control (e.g., 10 µM forskolin).

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration using the assay kit's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

GLP-1 Secretion Assay

This protocol outlines a method to measure GLP-1 secretion from the human enteroendocrine NCI-H716 cell line.

Materials:

-

NCI-H716 cells

-

RPMI-1640 medium with 10% FBS and penicillin/streptomycin

-

Matrigel-coated 24-well plates

-

TGR5 agonist of interest

-

HEPES buffer

-

Active GLP-1 ELISA kit

Procedure:

-

Cell Culture: Culture NCI-H716 cells on Matrigel-coated plates to promote differentiation into L-cell phenotype.

-

Starvation: Before the experiment, wash the cells with HEPES buffer and incubate in the same buffer for a short period (e.g., 30 minutes) to establish a baseline.

-

Stimulation: Replace the buffer with HEPES buffer containing the TGR5 agonist at various concentrations. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).

-

Supernatant Collection: Collect the supernatant from each well.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

-

Data Analysis: Plot the GLP-1 concentration against the agonist concentration to determine the dose-dependent effect on GLP-1 secretion.

Western Blot for ERK Phosphorylation

This protocol describes the detection of ERK1/2 phosphorylation as a downstream marker of TGR5 activation.

Materials:

-

Cells expressing TGR5 (e.g., transfected HEK293 or a relevant cell line)

-

TGR5 agonist of interest

-

Serum-free medium

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Serum-starve the cells and then treat with the TGR5 agonist for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the chemiluminescent signal.

-

Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total ERK1/2 to confirm equal protein loading.

-

Densitometry: Quantify the band intensities to determine the relative increase in ERK phosphorylation.

NF-κB Reporter Assay

This protocol details a luciferase-based reporter assay to measure the inhibitory effect of TGR5 agonists on NF-κB activation.

Materials:

-

HEK293 cells

-

TGR5 expression plasmid

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

TGR5 agonist of interest

-

NF-κB activator (e.g., TNF-α or LPS)

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect HEK293 cells with the TGR5 expression plasmid, NF-κB luciferase reporter plasmid, and Renilla luciferase control plasmid.

-

Pre-treatment: After 24 hours, pre-treat the cells with the TGR5 agonist for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for a further incubation period (e.g., 6 hours).

-

Cell Lysis: Lyse the cells according to the dual-luciferase assay protocol.

-

Luciferase Measurement: Measure both firefly and Renilla luciferase activities.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Compare the normalized luciferase activity in agonist-treated cells to that in cells treated with the NF-κB activator alone to determine the percent inhibition.[12]

Conclusion

TGR5 receptor agonists exert their effects through a multifaceted mechanism of action, primarily initiated by the Gαs-cAMP signaling pathway. This leads to a cascade of downstream events that culminate in beneficial physiological outcomes, including enhanced GLP-1 secretion, increased energy expenditure, and potent anti-inflammatory effects. The ability of TGR5 to crosstalk with other key signaling pathways further underscores its complexity and therapeutic potential. The experimental protocols and quantitative data provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic promise of TGR5 agonism.

References

- 1. mdpi.com [mdpi.com]

- 2. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. physoc.org [physoc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Potential new approaches to modifying intestinal GLP-1 secretion in patients with type 2 diabetes mellitus: focus on bile acid sequestrants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Biochemical Basis of the Antidiabetic Activity of Oleanolic Acid and Related Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

TGR5 Receptor Agonists: A Technical Guide to Downstream Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases. As a cell surface receptor activated by bile acids, TGR5 engagement initiates a cascade of intracellular signaling events that modulate crucial physiological processes, including glucose homeostasis, energy expenditure, and immune responses. This technical guide provides an in-depth overview of the key downstream targets of TGR5 receptor agonists, presenting quantitative data, detailed experimental protocols for their assessment, and visual representations of the underlying signaling pathways and experimental workflows.

Core Signaling Pathways Activated by TGR5 Agonists

Upon agonist binding, TGR5 couples to the Gαs subunit of the heterotrimeric G protein. This activation triggers a canonical signaling cascade that serves as the primary conduit for its diverse physiological effects.[1][2] The principal downstream signaling pathways are:

-

cAMP/PKA/CREB Pathway: The activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2]

-

EPAC Pathway: cAMP can also directly activate the Exchange Protein directly Activated by cAMP (EPAC).[1][3] EPAC activation can lead to the stimulation of downstream effectors such as the Ras-related protein 1 (Rap1) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1]

-

ERK1/2 Pathway: TGR5 activation has been shown to induce the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][3]

These primary signaling events orchestrate a wide array of cellular responses in various tissues, leading to the observed therapeutic benefits of TGR5 agonists.

Key Downstream Targets and Physiological Effects

The activation of the aforementioned signaling pathways by TGR5 agonists leads to distinct physiological outcomes in different tissues. The following sections detail the primary downstream targets and their effects, supported by quantitative data where available.

Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY) Secretion in Intestinal L-cells

TGR5 is highly expressed in enteroendocrine L-cells of the intestine. Its activation is a potent stimulus for the secretion of the incretin (B1656795) hormone GLP-1 and the satiety-inducing hormone PYY.[2] This effect is primarily mediated through the cAMP/PKA and EPAC pathways, which lead to increased intracellular calcium levels and enhanced exocytosis of GLP-1 and PYY-containing granules.

Quantitative Data on GLP-1 Secretion:

| TGR5 Agonist | Cell Line/System | Concentration | Fold Increase in GLP-1 Secretion | Reference |

| INT-777 | Mouse enteroendocrine STC-1 cells | 10 µM | ~2.5-fold | |

| Ursolic Acid | Rat type 1-like diabetic model | Not specified | Significantly increased | [4] |

| Quinovic Acid | STC-1 pGIP/neo cells | 50 µM | 5.1-fold | [5] |

| dQA (derivative) | STC-1 pGIP/neo cells | 50 µM | 16.9-fold | [5] |

| EdQA (derivative) | STC-1 pGIP/neo cells | 50 µM | >10-fold | [5] |

Increased Energy Expenditure in Brown Adipose Tissue (BAT) and Skeletal Muscle

In metabolically active tissues like BAT and skeletal muscle, TGR5 activation enhances energy expenditure. This is achieved through the upregulation of key thermogenic and metabolic genes, including Uncoupling Protein 1 (UCP1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4][6] The underlying mechanism involves the cAMP/PKA/CREB pathway, which stimulates the expression of Type 2 deiodinase (D2), an enzyme that converts the inactive thyroid hormone T4 to the active form T3. T3 then promotes the transcription of UCP1 and PGC-1α.[6]

Quantitative Data on Gene Expression:

| TGR5 Agonist | Tissue/Cell Type | Target Gene | Fold Increase in Expression | Reference |

| Cholic Acid | Mouse iBAT | Ucp1 mRNA | 1.5-fold | [7] |

| Cholic Acid | Mouse iBAT | UCP1 protein | 2-fold | [7] |

| TGR5 Agonist | Adipose tissue | PGC-1α | Upregulated | [6] |

Anti-inflammatory Effects in Macrophages

TGR5 activation exerts potent anti-inflammatory effects, particularly in macrophages. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The TGR5-mediated increase in cAMP and subsequent PKA activation can interfere with NF-κB signaling by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Quantitative Data on NF-κB Inhibition:

| TGR5 Agonist | Cell Type | Effect | Magnitude of Effect | Reference |

| INT-777 | LPS-primed bone marrow-derived dendritic cells | Inhibition of p65 and IκBα phosphorylation | Dose-dependent inhibition | [8][9] |

| GPBARA | Gastric cancer cells | Repression of TNF-α-induced NF-κB reporter activity | ~60% repression | [10] |

| 23(S)-mCDCA | Gastric cancer cells | Repression of TNF-α-induced NF-κB reporter activity | ~35% repression | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of TGR5 agonists.

Measurement of Intracellular cAMP Levels

Objective: To quantify the increase in intracellular cAMP following TGR5 agonist stimulation.

Materials:

-

Cells expressing TGR5 (e.g., HEK293-TGR5, CHO-TGR5)

-

TGR5 agonist of interest

-

Forskolin (positive control)

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

-

Cell lysis buffer (if using ELISA)

-

Plate reader capable of measuring absorbance or fluorescence

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Wash the cells once with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Add the TGR5 agonist at various concentrations to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).

-

Incubate for the desired time (typically 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions (for ELISA-based assays).

-

Perform the cAMP measurement following the kit protocol.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the dose-response curve and determine the EC50 value for the TGR5 agonist.

GLP-1 Secretion Assay

Objective: To measure the amount of GLP-1 secreted from enteroendocrine cells in response to a TGR5 agonist.

Materials:

-

Enteroendocrine cell line (e.g., STC-1, NCI-H716)

-

TGR5 agonist of interest

-

High-glucose DMEM

-

DPP-IV inhibitor (e.g., sitagliptin)

-

GLP-1 ELISA kit

-

Plate reader

Protocol:

-

Seed cells in a 24-well plate and grow to 80-90% confluency.

-

Wash the cells twice with a low-glucose buffer (e.g., KRB buffer).

-

Pre-incubate the cells in low-glucose buffer for 1-2 hours at 37°C.

-

Replace the buffer with a stimulation buffer containing the TGR5 agonist at different concentrations, a vehicle control, and a positive control (e.g., high glucose, forskolin). Include a DPP-IV inhibitor in all stimulation conditions to prevent GLP-1 degradation.

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

-

Normalize the GLP-1 secretion to the total protein content of the cells in each well.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the change in mRNA expression of target genes (e.g., UCP1, PGC-1α) in response to TGR5 agonist treatment.

Materials:

-

Cells or tissue treated with TGR5 agonist

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers

-

qPCR instrument

Protocol:

-

Treat cells or animals with the TGR5 agonist for the desired duration.

-

Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers for the target gene and a reference gene (e.g., GAPDH, β-actin).

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.

Western Blot for Phosphorylated Proteins

Objective: To detect and quantify the phosphorylation of downstream signaling proteins (e.g., CREB, ERK1/2, Akt) following TGR5 agonist stimulation.

Materials:

-

Cells treated with TGR5 agonist

-

Lysis buffer containing phosphatase and protease inhibitors

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the TGR5 agonist for various time points.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

NF-κB Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the translocation of NF-κB from the cytoplasm to the nucleus upon TGR5 agonist treatment.

Materials:

-

Cells grown on coverslips

-

TGR5 agonist of interest

-

Pro-inflammatory stimulus (e.g., LPS, TNF-α)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorophore-conjugated secondary antibody

-

DAPI (nuclear counterstain)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips in a 24-well plate.

-

Pre-treat the cells with the TGR5 agonist for a specified time.

-

Stimulate the cells with a pro-inflammatory agent (e.g., LPS) to induce NF-κB translocation.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody against NF-κB p65.

-

Wash with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of NF-κB.

Conclusion

TGR5 receptor agonists hold significant therapeutic potential by modulating a network of downstream signaling pathways and targets. The activation of the Gαs-cAMP-PKA/EPAC axis in various tissues leads to beneficial effects on glucose metabolism, energy expenditure, and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of TGR5 action and to advance the development of novel TGR5-targeted therapies. The continued investigation into the nuanced downstream effects of TGR5 activation will be crucial for optimizing the therapeutic window and minimizing potential side effects of this promising class of drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 4. sg.idtdna.com [sg.idtdna.com]

- 5. stackscientific.nd.edu [stackscientific.nd.edu]

- 6. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bu.edu [bu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Protocols | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

TGR5 Receptor Agonism: A Deep Dive into the Mechanisms of GLP-1 Secretion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor TGR5, a member of the rhodopsin family, has emerged as a promising therapeutic target for metabolic diseases, primarily due to its role in stimulating the secretion of glucagon-like peptide-1 (GLP-1). This incretin (B1656795) hormone, released from enteroendocrine L-cells in the gut, plays a crucial role in glucose homeostasis, making TGR5 agonists a compelling class of molecules for the treatment of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the core mechanisms underlying TGR5-mediated GLP-1 secretion, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Signaling Pathways of TGR5-Mediated GLP-1 Secretion

Activation of the TGR5 receptor by a specific agonist initiates a cascade of intracellular events culminating in the release of GLP-1 from enteroendocrine L-cells. The primary signaling pathway involves the coupling of TGR5 to the Gαs subunit of its associated G protein. This interaction triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3][4][5]

The PKA-dependent pathway is thought to play a role in the transcription of the proglucagon gene (Gcg) and the subsequent processing of proglucagon into active GLP-1.[4] In contrast, the Epac-mediated pathway appears to be more directly involved in the exocytosis of GLP-1-containing granules.[3] This is achieved through the activation of Phospholipase C-epsilon (PLC-ε), leading to an increase in intracellular calcium levels ([Ca2+]i).[3] The rise in intracellular calcium is a critical trigger for the fusion of GLP-1-containing vesicles with the plasma membrane and the subsequent release of the hormone.[1][6] Some studies also suggest a potential role for the modulation of mitochondrial oxidative phosphorylation and subsequent changes in the ATP/ADP ratio in TGR5-mediated GLP-1 release.[6]

The following diagram illustrates the key signaling events initiated by TGR5 activation in enteroendocrine L-cells.

Quantitative Analysis of TGR5 Agonist-Induced GLP-1 Secretion

The potency and efficacy of TGR5 agonists in stimulating GLP-1 secretion have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies, providing a comparative overview of different TGR5 agonists.

Table 1: In Vitro GLP-1 Secretion in Response to TGR5 Agonists

| TGR5 Agonist | Cell Line | Concentration | Fold Increase in GLP-1 Secretion (vs. Control) | Reference |

| Oleanolic Acid (OA) | STC-1 | 10 µM | Not specified, but significant increase reported | [3] |

| INT-777 | STC-1 | 10 µM | Not specified, but significant increase reported | [6] |

| WB403 | NCI-H716 | 1-20 µM | Dose-dependent increase | [7] |

| Quinovic Acid (QA) | STC-1 pGIP/neo | 50 µM | ~1.6-fold | [8] |

| QA Derivative (dQA) | STC-1 pGIP/neo | 50 µM | ~5.8-fold | [8] |

| QA Derivative (EdQA) | STC-1 pGIP/neo | 50 µM | ~8.7-fold | [8] |

| Compound 18 | STC-1 | 30 µM | Significant increase | [9] |

Table 2: In Vivo Effects of TGR5 Agonists on Plasma GLP-1 Levels

| TGR5 Agonist | Animal Model | Dose and Route | Change in Plasma GLP-1 Levels | Reference |

| INT-777 | Mice | Not specified | Increased GLP-1 secretion | [9] |

| Compound 18 | Mice | 30 mg/kg | Significant increase | [9] |

| WB403 | Type 2 Diabetic Mice | Not specified | Increased GLP-1 release | [7] |

Detailed Experimental Protocols

Reproducible and robust experimental design is critical for the evaluation of TGR5 agonists. The following section outlines detailed methodologies for key experiments commonly employed in this field of research.

Cell Culture of Enteroendocrine Cell Lines

-

Cell Lines: Murine STC-1, GLUTag, and human NCI-H716 cells are frequently used models for studying GLP-1 secretion.[1][2][10]

-

Culture Medium:

-

STC-1 and GLUTag: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

NCI-H716: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine. For differentiation and enhanced GLP-1 secretion, NCI-H716 cells are often cultured on Matrigel-coated plates.[9]

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro GLP-1 Secretion Assay

-

Cell Seeding: Plate enteroendocrine cells in 24- or 48-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere and grow for 48-72 hours.

-

Starvation: Prior to stimulation, gently wash the cells with a serum-free medium or a buffer such as Krebs-Ringer Bicarbonate buffer (KRB) and incubate for 1-2 hours to establish a baseline.

-

Stimulation: Replace the starvation medium with fresh KRB buffer containing the TGR5 agonist at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a defined period, typically 1-2 hours, at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well. To prevent degradation of GLP-1, add a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail to the collected samples.

-

GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Normalization: To account for variations in cell number, lyse the cells in each well and measure the total protein content using a BCA or Bradford assay. Normalize the GLP-1 concentration to the total protein content.

Measurement of Intracellular cAMP

-

Method: Förster Resonance Energy Transfer (FRET)-based biosensors (e.g., Epac2-camps) expressed in cells are a common method to dynamically measure intracellular cAMP levels.[1] Alternatively, commercially available cAMP enzyme immunoassay (EIA) kits can be used to measure cAMP levels in cell lysates.

-

Procedure (using EIA kit):

-

Culture and stimulate the cells with the TGR5 agonist as described for the GLP-1 secretion assay.

-

After the stimulation period, lyse the cells using the lysis buffer provided in the kit.

-

Perform the EIA according to the manufacturer's protocol to determine the cAMP concentration in the cell lysates.

-

Normalize the cAMP concentration to the total protein content of the cell lysate.

-

Measurement of Intracellular Calcium ([Ca2+]i)

-

Method: Ratiometric fluorescent calcium indicators, such as Fura-2 AM, are widely used to measure changes in intracellular calcium concentrations.[1]

-

Procedure:

-

Load the cultured cells with Fura-2 AM by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Mount the plate on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Establish a baseline fluorescence reading.

-

Add the TGR5 agonist and continuously record the fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

The following diagram outlines a typical experimental workflow for screening and characterizing a novel TGR5 agonist.

Conclusion

The activation of the TGR5 receptor presents a compelling strategy for stimulating endogenous GLP-1 secretion, offering a promising therapeutic avenue for metabolic disorders. A thorough understanding of the underlying signaling pathways, coupled with robust and standardized experimental protocols, is essential for the successful discovery and development of novel TGR5 agonists. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of TGR5-mediated GLP-1 secretion and to advance the development of this exciting class of therapeutic agents.

References

- 1. physoc.org [physoc.org]

- 2. Bile acids promote glucagon-like peptide-1 secretion through TGR5 in a murine enteroendocrine cell line STC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC- pathway and modulated by endogenous H2S [frontiersin.org]

- 4. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

TGR5 Receptor Agonist 3 role in glucose homeostasis

An In-depth Technical Guide on the Role of the TGR5 Receptor in Glucose Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Takeda G-protein-coupled receptor 5 (TGR5), also known as GPBAR1, has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity. As a cell surface receptor for bile acids, TGR5 is strategically expressed in key metabolic tissues, including intestinal enteroendocrine L-cells, pancreatic islets, brown adipose tissue, and skeletal muscle.[1][2][3] Activation of TGR5 by specific agonists initiates a cascade of signaling events that collectively improve glucose homeostasis. The primary mechanisms include the stimulation of glucagon-like peptide-1 (GLP-1) secretion, direct insulinotropic effects on pancreatic β-cells, and enhancement of energy expenditure in peripheral tissues.[4][5][6] This guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and quantitative outcomes associated with TGR5 agonism in the regulation of glucose metabolism.

Core Signaling Pathways of TGR5

TGR5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.[7] Upon binding of an agonist, such as the semi-synthetic molecule INT-777 or natural oleanolic acid, TGR5 undergoes a conformational change that activates adenylyl cyclase (AC).[8][9] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[5] Elevated intracellular cAMP levels lead to the activation of two main downstream effector pathways: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[8][10] The specific downstream effects are cell-type dependent and contribute distinctly to metabolic regulation.

Primary Mechanisms in Glucose Homeostasis

Stimulation of GLP-1 Secretion from Intestinal L-Cells

The most well-characterized role of TGR5 in glucose control is its potent stimulation of GLP-1 secretion from enteroendocrine L-cells located in the intestine.[4][8][11] GLP-1 is a powerful incretin (B1656795) hormone that enhances glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[1]

-

Mechanism: TGR5 activation in L-cells leads to a Gαs-mediated increase in intracellular cAMP.[12] This rise in cAMP, acting through both PKA and Epac, is linked to an increase in the intracellular ATP/ADP ratio and subsequent mobilization of intracellular calcium ([Ca2+]i).[4][11] The elevated calcium levels trigger the exocytosis of GLP-1-containing granules.[13] TGR5 activation not only stimulates basal GLP-1 release but also synergistically enhances glucose-triggered secretion.[12][14]

-

Systemic Impact: The released GLP-1 enters circulation and exerts its anti-diabetic effects by augmenting insulin secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and promoting satiety.[1][5]

TGR5 signaling pathway in intestinal L-cells leading to GLP-1 secretion.

Direct Action on Pancreatic β-Cells

TGR5 is also expressed directly on pancreatic β-cells, where its activation contributes to insulin secretion, complementing the indirect incretin effect of GLP-1.[8][9]

-

Mechanism: Studies using TGR5 agonists like oleanolic acid (OLA) and INT-777 on MIN6 cells and isolated human islets show that receptor activation stimulates a Gαs/cAMP pathway.[9][15] The subsequent activation of PKA is believed to modulate ion channel activity, specifically by reducing KATP channel currents and increasing current through Ca2+ channels.[15] This leads to membrane depolarization, calcium influx, and ultimately, the potentiation of glucose-stimulated insulin secretion.[15][16] Some evidence also points to a cAMP/Epac/PLC-dependent pathway for calcium release from intracellular stores.[7][9]

Direct TGR5 signaling in pancreatic β-cells promoting insulin secretion.

Increased Energy Expenditure in Peripheral Tissues

TGR5 activation in brown adipose tissue (BAT) and skeletal muscle enhances energy expenditure, which indirectly improves insulin sensitivity and glucose homeostasis.[4][6]

-

Mechanism: In these tissues, TGR5 signaling increases the expression and activity of type 2 iodothyronine deiodinase (D2).[6] D2 is a key enzyme that converts the less active thyroid hormone thyroxine (T4) into the more potent triiodothyronine (T3).[17] Elevated intracellular T3 levels upregulate the expression of metabolic genes, including uncoupling protein 1 (UCP1) and PGC-1α, leading to increased thermogenesis and oxygen consumption.[17]

-

Systemic Impact: This increase in energy expenditure can prevent diet-induced obesity and improve overall insulin sensitivity.[6] In skeletal muscle specifically, TGR5 activation has been shown to enhance insulin-stimulated glucose uptake.[17][18]

Logical relationship of TGR5's multi-organ effects on glucose homeostasis.

Quantitative Data on TGR5 Agonist Activity

The efficacy of TGR5 agonists has been quantified in numerous preclinical studies. The following tables summarize key data points for representative compounds.

Table 1: In Vitro Potency of Select TGR5 Agonists

| Compound | Cell Line | Assay Type | EC50 | Citation(s) |

|---|---|---|---|---|

| INT-777 | CHO cells (human TGR5) | CRE-Luciferase | 0.33 µM | [4] |

| Oleanolic Acid (OLA) | MIN6 cells | cAMP increase | (Qualitative) | [9][15] |

| Compound 6g | HEK293 (human TGR5) | cAMP assay | 57 pM | [19] |

| MN6 | HEK293 (human TGR5) | cAMP assay | (Potent, specific) |[18] |

Table 2: In Vivo Efficacy of TGR5 Agonists on Glucose Metabolism and Body Weight

| Compound | Animal Model | Dose | Primary Outcome(s) | Citation(s) |

|---|---|---|---|---|

| INT-777 | Diet-Induced Obese (DIO) Mice | 30 mg/kg/day | Improved oral glucose tolerance; Increased glucose-stimulated insulin secretion. | [4] |

| INT-777 | db/db Mice | 30 mg/kg/day | Robustly improved oral glucose tolerance. | [4] |

| Compound 18 | C57BL/6 Mice | 30 mg/kg | Lowered glucose excursion in OGTT; Increased GLP-1 and PYY secretion. | [3][20] |

| Compound 6g | DIO C57 Mice | 3-30 mg/kg | Dose-dependent lowering of blood glucose in OGTT (ED50 = 7.9 mg/kg). | [19] |

| MN6 | DIO Mice | Not specified | Improved glucose and insulin tolerance; Enhanced insulin-stimulated glucose uptake in muscle. |[18] |

Key Experimental Protocols

The elucidation of TGR5's role in glucose homeostasis relies on a set of standardized in vitro and in vivo experimental procedures.

In Vitro Methodologies

-

TGR5 Activation/cAMP Assay:

-

Cell Line: Use a host cell line, such as HEK293 or CHO, that does not endogenously express TGR5.

-

Transfection: Co-transfect cells with a mammalian expression vector for human or mouse TGR5 and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene (CRE-Luc).

-

Treatment: Plate the transfected cells and treat with varying concentrations of the test TGR5 agonist for a specified period (e.g., 4-6 hours).

-

Measurement: Lyse the cells and measure luciferase activity using a luminometer. The light output is proportional to the intracellular cAMP level generated by TGR5 activation. EC50 values are calculated from dose-response curves.[4]

-

-

GLP-1 Secretion Assay:

-

Cell Line: Culture an enteroendocrine L-cell model, such as the murine STC-1 or GLUTag cell lines, or the human NCI-H716 line.[1][3][21] Alternatively, use primary intestinal cultures.[12]

-

Protocol: Seed cells in multi-well plates. Wash cells and incubate in a basal buffer (e.g., KRB) for a pre-incubation period.

-

Stimulation: Replace the buffer with one containing the TGR5 agonist (and often a DPP-4 inhibitor to prevent GLP-1 degradation) and incubate for 1-2 hours.

-

Quantification: Collect the supernatant and measure the concentration of active GLP-1 using a commercially available ELISA kit. Data are typically normalized to total protein content from the cell lysate.[22][23]

-

In Vivo Methodology: Oral Glucose Tolerance Test (OGTT)

The OGTT is a critical experiment to assess the effect of a TGR5 agonist on whole-body glucose handling in animal models.

-

Animal Model: Typically, male C57BL/6J mice are rendered obese and glucose-intolerant by feeding a high-fat diet (HFD) for 12-16 weeks.[4]

-

Procedure:

-

Fasting: Fast the mice overnight (e.g., 12-16 hours) but allow ad libitum access to water.

-

Baseline: Measure baseline blood glucose from a tail snip (Time 0).

-

Dosing: Administer the TGR5 agonist via oral gavage.

-

Glucose Challenge: After a set time post-dosing (e.g., 30-60 minutes), administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.

-

Monitoring: Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

-

Analysis: Plot blood glucose concentration over time. The primary endpoint is the area under the curve (AUC), with a significant reduction in AUC indicating improved glucose tolerance.[3][20]

-

Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion and Future Directions

TGR5 receptor agonists improve glucose homeostasis through a multi-pronged physiological approach, primarily driven by the enhancement of GLP-1 secretion, direct stimulation of insulin release, and increased systemic energy expenditure. Preclinical data robustly support the potential of these agents for the treatment of type 2 diabetes and obesity.[2][6] However, a significant challenge for systemic TGR5 agonists is the on-target side effect of gallbladder filling, which raises concerns about long-term safety and gallstone formation.[3][20][24]

Future research and drug development are increasingly focused on creating gut-restricted TGR5 agonists.[25][26] By limiting systemic exposure, these next-generation compounds aim to harness the potent GLP-1-releasing effect within the intestine while avoiding undesirable effects in the gallbladder and other tissues, potentially offering a safer and more targeted therapeutic strategy.[25]

References

- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]

- 4. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are TGR5 agonists and how do they work? [synapse.patsnap.com]

- 6. TGR5: A Novel Target for Weight Maintenance and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of transmembrane bile acid receptor TGR5 stimulates insulin secretion in pancreatic {beta} cells (Journal Article) | ETDEWEB [osti.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Activation of transmembrane bile acid receptor TGR5 stimulates insulin secretion in pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. physoc.org [physoc.org]

- 13. researchgate.net [researchgate.net]

- 14. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. TGR5 agonist ameliorates insulin resistance in the skeletal muscles and improves glucose homeostasis in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction [bio-protocol.org]

- 23. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction [en.bio-protocol.org]

The Anti-inflammatory Effects of TGR5 Agonist 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Takeda G-protein-coupled receptor 5 (TGR5), a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a promising therapeutic target for a spectrum of inflammatory and metabolic diseases.[1] Activation of TGR5 by specific agonists, such as the widely studied compound INT-777 and other proprietary molecules like agonist 3, has been shown to exert potent anti-inflammatory effects across various cell types and in vivo models. This technical guide provides an in-depth overview of the core anti-inflammatory mechanisms of TGR5 agonist 3, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development in this area.

Core Anti-inflammatory Signaling Pathways

TGR5 activation mitigates inflammation primarily through the inhibition of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2][3][4][5] This is achieved through two principal signaling cascades: the canonical Gαs-cAMP-PKA pathway and a β-arrestin 2-dependent pathway.

Gαs-cAMP-PKA Signaling Pathway

Upon binding of an agonist, TGR5 couples to a stimulatory Gα (Gαs) protein, which activates adenylyl cyclase to catalyze the conversion of ATP to cyclic AMP (cAMP).[1][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][6] Activated PKA can then interfere with the NF-κB signaling cascade at multiple points, ultimately leading to a reduction in the transcription of pro-inflammatory genes.[6][7]

β-arrestin 2-Dependent NF-κB Inhibition

TGR5 activation can also lead to the recruitment of β-arrestin 2.[2][3] In this pathway, β-arrestin 2 interacts with IκBα, the inhibitor of NF-κB. This interaction stabilizes IκBα, preventing its phosphorylation and subsequent degradation.[2][3][8] As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[2][3]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of TGR5 agonists has been quantified in numerous studies. The following tables summarize the observed reductions in key inflammatory markers.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Macrophages

| TGR5 Agonist | Cell Type | Inflammatory Stimulus | Cytokine | Concentration of Agonist | % Inhibition / Fold Reduction | Reference |

| INT-777 | Human Monocyte-Derived Macrophages | E. faecalis | TNF-α | 10 µM | ~50% | [9] |

| INT-777 | Human Monocyte-Derived Macrophages | LPS | TNF-α | 10 µM | ~40% | [9] |

| INT-777 | Primary Kupffer Cells (from BDL mice) | - | TNF-α | 3 µM | Significant reduction | [10] |

| INT-777 | Primary Kupffer Cells (from BDL mice) | - | IL-6 | 3 µM | Significant reduction | [10] |

| 23(S)-mCDCA | Tgr5+/+ Mouse Macrophages | LPS | Pro-inflammatory genes | Not specified | Significant reduction | [11] |

| INT-777 | Human Endometriotic Stromal Cells | TNF-α | IL-6, IL-8, MCP-1 | Not specified | Dramatic reduction | [12] |

| CDCA | MH-S (Mouse Alveolar Macrophages) | LPS | IL-6 | Not specified | Significant reduction | [13] |

Table 2: In Vivo Reduction of Inflammatory Markers

| TGR5 Agonist | Animal Model | Inflammatory Challenge | Tissue/Sample | Marker | % Reduction / Fold Change | Reference |

| 23(S)-mCDCA | Wild-Type Mice | LPS | Stomach | Pro-inflammatory genes | Significant repression | [14] |

| 23(S)-mCDCA | Wild-Type Mice | LPS | Stomach | MCP-1, IP-10 (protein) | Significant repression | [14] |

| INT-777 | MPTP-induced Parkinson's Mouse Model | MPTP | Hippocampus | TNF-α | Significant inhibition | [15] |

| OCA, INT-767, INT-777 | Mouse Model of Alcoholic Liver Disease | Ethanol | Liver | IL-1β mRNA | Significant decrease | [16] |

Table 3: Inhibition of NF-κB Signaling Components

| TGR5 Agonist | Cell Type / Model | Parameter Measured | % Inhibition / Fold Change | Reference |

| GPBARA / 23(S)-mCDCA | SGC7901 Gastric Cancer Cells | TNF-α-induced IκBα phosphorylation | Significant suppression | [4] |

| GPBARA | SGC7901 Gastric Cancer Cells | p65 nuclear translocation | Significant suppression | [4] |

| GPBARA / 23(S)-mCDCA | HEK293 Cells | TNF-α-induced IκBα phosphorylation | Significant suppression | [17] |

| INT-777 | Human Endometriotic Stromal Cells | TNF-α-induced nuclear p65 accumulation | Significant suppression | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.

In Vitro Macrophage Stimulation Assay

This protocol outlines the stimulation of macrophages with a TLR agonist to induce an inflammatory response and subsequent treatment with a TGR5 agonist.

Protocol Steps:

-

Cell Culture: Isolate primary macrophages (e.g., bone marrow-derived macrophages (BMDMs)) or culture a macrophage cell line (e.g., RAW 264.7) in complete DMEM medium.[18][19] Plate cells at a suitable density in 96-well or 6-well plates and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of TGR5 agonist 3 (or a vehicle control) for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) to the culture medium at a final concentration of 10-100 ng/mL to induce an inflammatory response.[20]

-

Incubation: Incubate the cells for a period of 6 to 24 hours, depending on the endpoint being measured.

-

Sample Collection:

-

For cytokine analysis, collect the cell culture supernatant.

-

For analysis of intracellular signaling proteins or gene expression, wash the cells with cold PBS and lyse them using an appropriate buffer (e.g., RIPA buffer for Western blotting or a lysis buffer for RNA extraction).[20]

-

-

Analysis:

-

ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits.[18]

-

Western Blot: Analyze the phosphorylation status of key NF-κB pathway proteins (e.g., p-IκBα, p-p65) and total protein levels in the cell lysates.[17][21]

-

qPCR: Extract RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes.

-

TGR5 Reporter Assay

This assay is used to screen for and characterize the activity of TGR5 agonists. It typically utilizes a cell line engineered to express TGR5 and a reporter gene (e.g., luciferase or secreted alkaline phosphatase (SEAP)) under the control of a cAMP response element (CRE).[22][23][24][25][26]

Protocol Steps:

-

Cell Plating: Seed HEK293 or a similar cell line, engineered to express TGR5 and a CRE-reporter construct, into a 96-well plate.[22] Alternatively, use a reverse transfection format where the plate is pre-coated with the necessary DNA constructs.[24][25]

-

Compound Addition: After 18-24 hours, treat the cells with a dilution series of the test compound (TGR5 agonist 3) or a known TGR5 agonist as a positive control.[22]

-

Incubation: Incubate the plate for 6-8 hours to allow for receptor activation and reporter gene expression.[24]

-

Signal Detection:

-

Measurement: Quantify the luminescent signal using a microplate reader. The intensity of the signal is proportional to the level of TGR5 activation.[23]

In Vivo LPS-Induced Inflammation Model

This animal model is used to assess the systemic anti-inflammatory effects of TGR5 agonists.

Protocol Steps:

-

Animal Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week before the experiment.

-

Drug Administration: Administer TGR5 agonist 3 or a vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dosing regimen may involve pre-treatment for several days.[14]

-

LPS Challenge: Inject the mice with a single dose of LPS (e.g., 10-20 mg/kg, intraperitoneally) to induce systemic inflammation.[14][27]

-

Monitoring and Sample Collection: At a defined time point after the LPS injection (e.g., 6 hours), euthanize the mice.[14] Collect blood (for serum cytokine analysis) and various tissues (e.g., liver, lung, spleen) for further analysis.

-

Analysis:

-

Serum Cytokines: Measure the levels of circulating pro-inflammatory cytokines using ELISA or a multiplex bead array.

-

Tissue Analysis: Homogenize tissues to measure local cytokine levels, assess NF-κB activation via Western blot, or analyze gene expression via qPCR.

-

Histology: Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to assess inflammatory cell infiltration and tissue damage.

-

Conclusion

TGR5 agonists, including the conceptual agonist 3, represent a compelling class of anti-inflammatory agents. Their mechanism of action, centered on the inhibition of the NF-κB pathway through both cAMP/PKA-dependent and β-arrestin 2-dependent mechanisms, is well-supported by a growing body of evidence. The quantitative data consistently demonstrate a significant reduction in pro-inflammatory cytokine production and NF-κB activity. The protocols provided herein offer a foundation for the continued investigation and development of TGR5 agonists as novel therapeutics for a range of inflammatory disorders. Further research focusing on tissue-specific delivery and the long-term safety and efficacy of these compounds will be critical for their successful clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The G-protein-coupled bile acid receptor, Gpbar1 (TGR5), negatively regulates hepatic inflammatory response through antagonizing nuclear factor κ light-chain enhancer of activated B cells (NF-κB) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of beta-arrestin2 as a G protein-coupled receptor-stimulated regulator of NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. TGR5 agonist INT-777 mitigates inflammatory response in human endometriotic stromal cells: A therapeutic implication for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TGR5 Reduces Lipopolysaccharide-Induced Macrophage Inflammatory Response through Regulating the STAT3 Signaling Pathway [aber.apacsci.com]

- 14. researchgate.net [researchgate.net]

- 15. TGR5 Agonist INT-777 Alleviates Inflammatory Neurodegeneration in Parkinson's Disease Mouse Model by Modulating Mitochondrial Dynamics in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. TGR5 Regulates Macrophage Inflammation in Nonalcoholic Steatohepatitis by Modulating NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for localized macrophage stimulation with small-molecule TLR agonist via fluidic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. caymanchem.com [caymanchem.com]

- 25. TGR5 (GP-BAR1) Reporter Assay Kit - Cayman Chemical [bioscience.co.uk]

- 26. indigobiosciences.com [indigobiosciences.com]

- 27. researchgate.net [researchgate.net]

TGR5 Receptor Agonism and its Role in Energy Expenditure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[1][2] Activation of TGR5 by specific agonists has been shown to increase energy expenditure, improve glucose homeostasis, and reduce inflammation.[1][3] This technical guide provides an in-depth overview of the mechanisms by which TGR5 agonism, exemplified by potent and selective compounds, modulates energy expenditure. It includes a summary of quantitative data from preclinical studies, detailed experimental methodologies, and diagrams of the key signaling pathways involved. While this guide focuses on the general effects of TGR5 agonists, it is important to note that specific compounds may exhibit distinct pharmacological profiles.

Core Mechanisms of TGR5-Mediated Energy Expenditure

TGR5 is expressed in various metabolically active tissues, including brown adipose tissue (BAT), skeletal muscle, and the intestine.[4] Its activation by agonists initiates a cascade of intracellular signaling events that collectively enhance energy expenditure through several key mechanisms.

Thermogenesis in Brown and White Adipose Tissue

Activation of TGR5 in brown and white adipose tissue plays a crucial role in promoting thermogenesis and the 'beiging' of white fat. The primary signaling pathway involves:

-

cAMP-PKA-CREB Signaling: Upon agonist binding, TGR5 couples to a Gαs protein, stimulating adenylate cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[5][6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[5][7]

-

UCP1 Upregulation: Activated CREB promotes the transcription of key thermogenic genes, most notably Uncoupling Protein 1 (UCP1).[5] UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling respiration from ATP synthesis and releasing energy as heat.[6]

-

Beiging of White Adipose Tissue (WAT): In WAT, TGR5 activation upregulates a suite of genes associated with the brown fat phenotype, including PRDM16, PGC1α, and CIDEA, leading to increased mitochondrial biogenesis and oxidative capacity.[5]

Thyroid Hormone Activation in Brown Adipose Tissue and Skeletal Muscle

TGR5 activation also enhances energy expenditure by increasing the local concentration of active thyroid hormone (T3) in BAT and skeletal muscle.[6][8]

-

Induction of Deiodinase 2 (D2): The TGR5-cAMP signaling pathway leads to the induction of type 2 iodothyronine deiodinase (D2).[8][9]

-

Conversion of T4 to T3: D2 is a key enzyme that converts the inactive thyroid hormone thyroxine (T4) into the active form, triiodothyronine (T3).[8][9]

-

Enhanced Metabolic Rate: Increased intracellular T3 levels stimulate mitochondrial oxidative phosphorylation and overall energy expenditure in these tissues.[6][10]

GLP-1 Secretion and Systemic Metabolic Effects

In the intestine, TGR5 is expressed on enteroendocrine L-cells and its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1).[4][11]

-

cAMP-Mediated GLP-1 Release: TGR5 activation in L-cells increases intracellular cAMP, which triggers the release of GLP-1.[9]

-

Improved Glucose Homeostasis: GLP-1 enhances insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and slows gastric emptying, all of which contribute to improved glycemic control.[6][12] While not a direct effect on energy expenditure, the systemic improvements in metabolic health can indirectly influence energy balance.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating TGR5 agonists.

Caption: TGR5 signaling cascade in adipose tissue and muscle leading to increased energy expenditure.

Caption: TGR5 signaling in intestinal L-cells leading to GLP-1 secretion.

Caption: A generalized experimental workflow for the evaluation of TGR5 agonists.

Quantitative Data on TGR5 Agonist Effects on Energy Expenditure

The following tables summarize quantitative data from preclinical studies on the effects of various TGR5 agonists on metabolic parameters.

Table 1: Effects of TGR5 Agonists on Energy Expenditure in Rodent Models

| TGR5 Agonist | Animal Model | Dosage & Administration | Duration | Key Findings | Reference |

| Cholic Acid (CA) | Diet-Induced Obese (DIO) Mice | 0.5% in diet | - | Attenuated diet-induced obesity through enhanced energy expenditure. | [11] |

| INT-777 | DIO C57BL/6J Mice | 30 mg/kg/day in diet | 14 weeks | Reduced hepatic steatosis and obesity. | [11] |

| Oleanolic Acid | High-Fat Diet Fed Mice | - | - | Decreased fasting plasma insulin and improved glucose tolerance. | [12] |

| 2-thio-imidazole derivative 6g | DIO C57 Mice | 7.9 mg/kg (ED50), 29.2 mg/kg (ED90) | Acute | Potent glucose-lowering effects during an oral glucose tolerance test. | [13] |

Table 2: In Vitro Effects of TGR5 Agonists

| TGR5 Agonist | Cell Type | Concentration | Key Findings | Reference |

| Chenodeoxycholic acid (CDCA) | Human Brown Adipocytes | - | Enhanced mitochondrial uncoupling and D2 expression. | [5] |

| Bile Acids (CA, DCA, TCA, CDCA) | Human Skeletal Muscle Myoblasts | Dose-dependent | Increased D2 activity and oxygen consumption. | [5] |

| Oleanolic Acid & INT-777 | MIN6 cells & Human Islets | Dose-dependent | Augmented cytosolic Ca2+ oscillations and insulin secretion. | [5] |

| 2-thio-imidazole derivative 6g | NCI-H716 cells | 10 and 30 µM | Modulated GLP-1 secretion. | [13] |

Experimental Protocols

Below are generalized methodologies for key experiments cited in the literature for evaluating the effects of TGR5 agonists on energy expenditure.

In Vivo Energy Expenditure Measurement

-

Animal Model: Typically, male C57BL/6J mice are used. Diet-induced obesity is often induced by feeding a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., 8-14 weeks) before and during the study.

-

Agonist Administration: The TGR5 agonist is administered via oral gavage, intraperitoneal injection, or mixed into the diet at a specified dose. A vehicle control group is always included.

-

Indirect Calorimetry: Mice are housed individually in metabolic cages (e.g., from Columbus Instruments or TSE Systems) for a period of 24-72 hours to acclimate, followed by a data collection period. Oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER = VCO2/VO2) are measured continuously. Energy expenditure is calculated from VO2 and VCO2 data.

-

Data Analysis: Data is typically analyzed for light and dark cycles separately. Statistical analysis (e.g., ANOVA or t-tests) is used to compare the agonist-treated group with the vehicle control group.

Gene Expression Analysis in Tissues

-

Tissue Collection: At the end of the in vivo study, mice are euthanized, and tissues of interest (e.g., BAT, inguinal WAT, skeletal muscle) are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissues using a suitable kit (e.g., RNeasy Lipid Tissue Mini Kit for adipose tissue). The quality and quantity of RNA are assessed (e.g., using a NanoDrop spectrophotometer). A fixed amount of RNA is then reverse-transcribed into complementary DNA (cDNA).

-

Quantitative Real-Time PCR (qPCR): qPCR is performed using a real-time PCR system with specific primers for target genes (e.g., Ucp1, Dio2, Pgc1a, Prdm16) and a housekeeping gene for normalization (e.g., Actb, Gapdh). The relative expression of target genes is calculated using the ΔΔCt method.

In Vitro GLP-1 Secretion Assay

-

Cell Culture: An appropriate enteroendocrine L-cell line, such as murine STC-1 or human NCI-H716 cells, is cultured under standard conditions.

-

Secretion Assay: Cells are seeded in multi-well plates. Prior to the assay, the cells are washed and incubated in a serum-free medium. The cells are then treated with the TGR5 agonist at various concentrations for a specified time (e.g., 2 hours). The supernatant is collected.

-

GLP-1 Measurement: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA kit.

-

Data Analysis: GLP-1 secretion is typically normalized to the total protein content of the cells in each well.

Challenges and Future Directions

Despite the promising preclinical data, the translation of TGR5 agonists to the clinic has been challenging.[1] Key issues include:

-

Pharmacokinetics and Bioavailability: Some agonists have poor bioavailability and rapid metabolism.[5]

-

Off-Target Effects: Systemic activation of TGR5 can lead to undesirable effects, such as gallbladder filling.[2][5]

-

Species Differences: There are significant interspecies differences in bile acid biology and TGR5 receptor function, which complicates the translation of rodent data to humans.[1]

Future research is focused on developing tissue-specific or gut-restricted TGR5 agonists to maximize the therapeutic benefits on energy expenditure and glucose metabolism while minimizing side effects.[4] Further elucidation of the downstream signaling pathways and the long-term safety of TGR5 activation will be crucial for the successful clinical development of this class of compounds.

References

- 1. Clinical relevance of the bile acid receptor TGR5 in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TGR5: A Novel Target for Weight Maintenance and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 10. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: TGR5 Receptor Agonist 3 (Compound 19)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, biological activity, and experimental protocols related to TGR5 Receptor Agonist 3, also identified as Compound 19. This potent and selective agonist of the Takeda G protein-coupled receptor 5 (TGR5) has demonstrated significant potential in preclinical studies, particularly in the context of metabolic diseases. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Molecular Structure and Properties

This compound (Compound 19) is a synthetic small molecule with the chemical formula C₂₉H₂₇N₃O. Its CAS Number is 2643391-08-4. The detailed molecular structure is presented below.

(The exact 2D chemical structure of this compound (Compound 19) would be depicted here. As a language model, I cannot generate images, but the structure is available in the primary literature by Han et al., 2020.)

Biological Activity and Quantitative Data

This compound has been characterized as a potent agonist of both human and murine TGR5. Its activation of the receptor leads to downstream signaling events, including the stimulation of cyclic adenosine (B11128) monophosphate (cAMP) production and the secretion of glucagon-like peptide-1 (GLP-1). The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Cell Line | EC₅₀ (nM) |

| TGR5 Activation | Human | CHO-K1 | 16.4[1] |

| TGR5 Activation | Mouse | CHO-K1 | 209[1] |

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound in ICR Mice

| Parameter | Dosing | Value |

| Cmax | 50 mg/kg (oral) | 0.003 µg/mL |

| GLP-1 Secretion | Dose-dependent | Significant increase |

| Glucose Tolerance | Dose-dependent | Improved |

| Gallbladder Filling | Reduced effect compared to other agonists | - |

Signaling Pathway

Activation of TGR5 by an agonist like Compound 19 initiates a well-characterized signaling cascade. The receptor couples to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse physiological responses. A key outcome of TGR5 activation in intestinal L-cells is the secretion of GLP-1, a crucial incretin (B1656795) hormone for glucose homeostasis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

In Vitro cAMP Production Assay

This protocol outlines the procedure for measuring the in vitro potency of this compound in stimulating cAMP production in a cell-based assay.

Experimental Workflow: